Cas no 1602653-24-6 (1-Octene, 3-(chloromethyl)-3-methyl-)

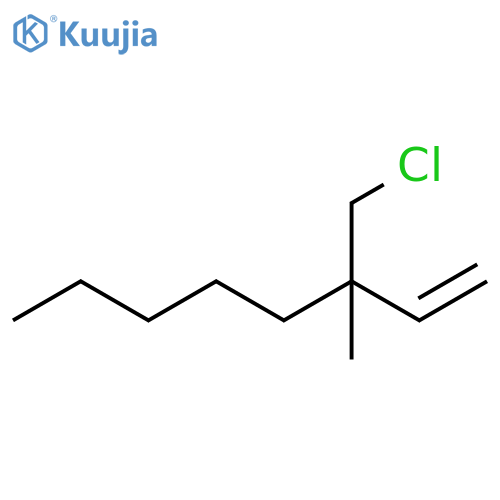

1602653-24-6 structure

商品名:1-Octene, 3-(chloromethyl)-3-methyl-

CAS番号:1602653-24-6

MF:C10H19Cl

メガワット:174.710862398148

CID:5283399

1-Octene, 3-(chloromethyl)-3-methyl- 化学的及び物理的性質

名前と識別子

-

- 1-Octene, 3-(chloromethyl)-3-methyl-

-

- インチ: 1S/C10H19Cl/c1-4-6-7-8-10(3,5-2)9-11/h5H,2,4,6-9H2,1,3H3

- InChIKey: QSRIANSOGBGWCL-UHFFFAOYSA-N

- ほほえんだ: C=CC(CCl)(C)CCCCC

1-Octene, 3-(chloromethyl)-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-675981-0.5g |

3-(chloromethyl)-3-methyloct-1-ene |

1602653-24-6 | 0.5g |

$1302.0 | 2023-03-11 | ||

| Enamine | EN300-675981-10.0g |

3-(chloromethyl)-3-methyloct-1-ene |

1602653-24-6 | 10.0g |

$5837.0 | 2023-03-11 | ||

| Enamine | EN300-675981-0.05g |

3-(chloromethyl)-3-methyloct-1-ene |

1602653-24-6 | 0.05g |

$1140.0 | 2023-03-11 | ||

| Enamine | EN300-675981-0.1g |

3-(chloromethyl)-3-methyloct-1-ene |

1602653-24-6 | 0.1g |

$1195.0 | 2023-03-11 | ||

| Enamine | EN300-675981-2.5g |

3-(chloromethyl)-3-methyloct-1-ene |

1602653-24-6 | 2.5g |

$2660.0 | 2023-03-11 | ||

| Enamine | EN300-675981-0.25g |

3-(chloromethyl)-3-methyloct-1-ene |

1602653-24-6 | 0.25g |

$1249.0 | 2023-03-11 | ||

| Enamine | EN300-675981-5.0g |

3-(chloromethyl)-3-methyloct-1-ene |

1602653-24-6 | 5.0g |

$3935.0 | 2023-03-11 | ||

| Enamine | EN300-675981-1.0g |

3-(chloromethyl)-3-methyloct-1-ene |

1602653-24-6 | 1g |

$0.0 | 2023-06-07 |

1-Octene, 3-(chloromethyl)-3-methyl- 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1602653-24-6 (1-Octene, 3-(chloromethyl)-3-methyl-) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量